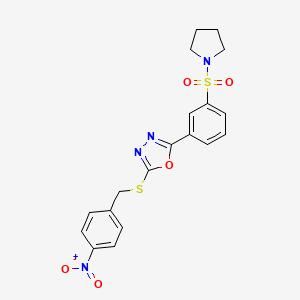
2-((4-Nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-Nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H18N4O5S2 and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-Nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is part of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N3O5S with a molecular weight of 353.39 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its biological activity. The presence of a nitro group and a pyrrolidine moiety enhances its potential pharmacological effects.
Anticancer Activity
Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For example, a study reported that compounds with similar structural motifs exhibited IC50 values ranging from 0.275 to 1.18 µM against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) .
Case Studies
- Zhang et al. (2023) synthesized several 1,3,4-oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative showed an IC50 value lower than that of standard drugs like staurosporine .
- Arafa et al. (2021) reported that specific oxadiazole derivatives displayed promising cytotoxic activity against cancer cell lines, with some compounds exhibiting nearly double the potency compared to established treatments such as erlotinib .
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole scaffold have also been shown to possess broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains effectively.
Key Findings
- A study highlighted that oxadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Dhumal et al. (2016) reported that certain oxadiazole derivatives were effective against Mycobacterium bovis, suggesting potential applications in tuberculosis treatment .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways.
Research Insights
- According to literature reviews, several oxadiazole-based compounds exhibit anti-inflammatory effects through mechanisms involving the inhibition of key inflammatory mediators .
- Specific derivatives have been tested for their ability to reduce inflammation in animal models, demonstrating significant therapeutic potential.
Data Summary Table
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c24-23(25)16-8-6-14(7-9-16)13-29-19-21-20-18(28-19)15-4-3-5-17(12-15)30(26,27)22-10-1-2-11-22/h3-9,12H,1-2,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMWCRAWUCGQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













